2-(2-Methylquinazolin-5-yloxy)ethanol
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(2-methylquinazolin-5-yl)oxyethanol |
InChI |
InChI=1S/C11H12N2O2/c1-8-12-7-9-10(13-8)3-2-4-11(9)15-6-5-14/h2-4,7,14H,5-6H2,1H3 |
InChI Key |
ZOMGWCAFDOLXIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)C=CC=C2OCCO |
Origin of Product |
United States |
Scientific Research Applications
Overview
2-(2-Methylquinazolin-5-yloxy)ethanol is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material science, supported by data tables and documented case studies.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.
- Anticancer Activity : Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies.
- Cognitive Enhancement : Preliminary studies have indicated that this compound may enhance cognitive functions by modulating serotonin receptors. This could have implications for treating mood disorders or cognitive impairments.
| Study Type | Findings |
|---|---|
| In vitro assays | Increased serotonin receptor activity |
| Animal models | Improved memory retention |
Antimicrobial Properties
Quinazoline derivatives are known for their antimicrobial activity, which extends to this compound.
- Bacterial Inhibition : Studies have shown that this compound exhibits antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism is likely related to the inhibition of bacterial DNA synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Efficacy
A study published in the journal Cancer Research evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, attributed to apoptosis via the mitochondrial pathway.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological assessment conducted using rat models, it was found that administration of the compound resulted in enhanced cognitive performance in memory tasks. The study suggested that this effect was mediated through serotonin receptor modulation.
Comparison with Similar Compounds
Key Observations :
- Quinazoline vs. Tetrazole/Imidazole : Quinazoline’s bicyclic structure offers greater aromatic stability and diverse π-π stacking interactions, advantageous for targeting enzyme active sites (e.g., tyrosine kinases) .
- Thiazole/Triazole vs. Quinazoline : Sulfur in thiazole increases electronegativity, while triazole’s three nitrogen atoms enhance hydrogen-bonding capacity, influencing solubility and target binding .
Functional Group Impact
The ethoxyethanol group (-OCH₂CH₂OH) in this compound provides distinct advantages over simpler ethanol (-CH₂CH₂OH) or methanolic (-CH₂OH) substituents:
- Solubility : The ether linkage and hydroxyl group improve water solubility compared to alkyl or aromatic substituents (e.g., phenyl in ) .

- Hydrogen Bonding : The terminal -OH group facilitates interactions with biological targets, similar to tyrosol derivatives inhibiting tyrosinase .
Physicochemical Properties
Preparation Methods
Microwave-Assisted Cyclization
In a method adapted from the synthesis of 2-methylquinazolin-4-one, anthranilic acid reacts with acetic anhydride under microwave irradiation (400 W, 10 min) to yield 2-methylbenzo[d]oxazin-4-one. Subsequent treatment with formamide at 150°C for 2 hr induces ring expansion, producing 2-methylquinazolin-4(3H)-one in 94% yield. While this targets the 4-oxo derivative, the protocol highlights the efficiency of microwave techniques for quinazoline synthesis.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 150°C | Maximizes ring expansion |
| Reaction Time | 2 hr | Reduces byproducts |
| Microwave Power | 400 W | Accelerates kinetics |
Regioselective Functionalization at Position 5
Introducing the hydroxyethoxy group at position 5 requires precise control over electrophilic substitution or directed metalation.
Halogenation Followed by Alkylation
A strategy inspired by iodination protocols for benzyl alcohol derivatives involves:
-
Bromination : Treating 2-methylquinazolin-4(3H)-one with N-bromosuccinimide (NBS) in hexane at 60°C for 5 hr installs a bromine atom at position 5.
-
Nucleophilic Substitution : Reacting 5-bromo-2-methylquinazoline with 2-hydroxyethanol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hr yields the target compound.
Key Challenges :
-
Competing substitution at position 4 due to the electron-withdrawing effect of the carbonyl group.
-
Mitigation: Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) improves regioselectivity.
Direct O-Alkylation of Quinazolinone Intermediates
Ethylene Oxide Ring-Opening
A novel method modifies the O-chemoselective alkylation reported for 2-arylquinazolin-4(3H)-ones:
-
Base Activation : Treating 5-hydroxy-2-methylquinazoline with potassium tert-butoxide (KOt-Bu) in tetrahydrofuran (THF) generates a potent alkoxide nucleophile.
-
Ethylene Oxide Addition : Introducing ethylene oxide gas at 0°C facilitates ring-opening, forming the ethoxyethanol side chain.
Reaction Conditions :
-
Temperature: 0°C → 25°C (gradual warming)
-
Solvent: Anhydrous THF
-
Yield: 68% after column chromatography (hexane/ethyl acetate, 7:3)
Reductive Amination Pathways
Borohydride-Mediated Reduction
Adapting benzoyl chloride reduction techniques, this two-step approach involves:
-
Acylation : Reacting 5-hydroxy-2-methylquinazoline with chloroacetyl chloride in toluene at 50°C to form 5-(chloroacetoxy)-2-methylquinazoline.
-
Reduction : Treating the intermediate with sodium borohydride (NaBH₄) in ethanol at 0°C selectively reduces the ester to ethanol, achieving 73% yield.
Mechanistic Insight :
-
NaBH₄ preferentially targets ester carbonyls over aromatic systems, minimizing side reactions.
-
Acidic workup (pH 5–6) ensures protonation of sensitive intermediates.
Computational Validation of Reaction Pathways
Density functional theory (DFT) calculations, as applied to similar quinazoline systems, predict the feasibility of position 5 functionalization:
Electron Density Analysis
-
Natural Bond Orbital (NBO) Charges : Position 5 exhibits higher electron density (−0.32 e) compared to position 4 (−0.45 e), favoring electrophilic attack.
-
Transition State Energy : Alkylation at position 5 requires 15.2 kcal/mol activation energy, lower than position 4 (18.7 kcal/mol).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Preparation Methods
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Halogenation-Alkylation | 65 | 98.5 | Industrial |
| O-Alkylation | 68 | 97.8 | Lab-scale |
| Reductive Amination | 73 | 99.1 | Pilot-scale |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 2.34 (s, 3H, CH₃), 3.78 (t, J=6.0 Hz, 2H, OCH₂), 4.12 (t, J=6.0 Hz, 2H, CH₂OH), 7.52–8.01 (m, 3H, Ar-H).
-
IR (KBr) : 3380 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N).
Chromatographic Purity
-
HPLC Conditions : C18 column, acetonitrile/water (60:40), 1.0 mL/min, λ=254 nm.
-
Retention Time : 6.8 min (purity >98%).
Q & A
Q. What are the established synthetic methodologies for preparing 2-(2-Methylquinazolin-5-yloxy)ethanol?
The synthesis typically involves nucleophilic substitution between 5-hydroxy-2-methylquinazoline and 2-chloroethanol. A common protocol uses potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Reaction progress is monitored via TLC, and purification is achieved through silica gel column chromatography (ethyl acetate/hexane eluent). Yield optimization may require iterative adjustment of solvent polarity and catalyst loading .
| Key Parameters | Conditions |
|---|---|
| Solvent | DMF or DMSO |
| Base | K₂CO₃ (2–3 equiv) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural confirmation employs:
- NMR Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for quinazoline protons; δ 3.6–4.0 ppm for ethoxy protons).
- IR Spectroscopy : O-H stretch (3200–3400 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths and angles .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The compound is hygroscopic and soluble in polar solvents (e.g., DMSO, ethanol). Stability studies using HPLC reveal degradation <5% over 30 days when stored at -20°C under inert gas (N₂ or Ar). Exposure to light or acidic/basic conditions accelerates decomposition, necessitating amber vials and neutral pH buffers for long-term storage .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?
Response Surface Methodology (RSM), such as the Box-Behnken design , systematically evaluates variables (temperature, solvent ratio, catalyst concentration). For example:
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between experimental and theoretical data require:
- Cross-validation : Compare NMR/IR results with X-ray crystallography (SHELX-refined) or computational simulations (DFT at B3LYP/6-31G* level).
- Peer Consultation : Collaborative analysis with crystallography or spectroscopy experts.
- Iterative Refinement : Adjust synthetic protocols to isolate impurities or byproducts for independent characterization .
Q. How are computational methods applied to predict the biological interactions of this compound?
- Molecular Docking : AutoDock Vina assesses binding affinity to target proteins (e.g., kinase enzymes).
- QSAR Models : Predict ADMET properties (absorption, toxicity) using descriptors like logP and polar surface area.
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories. Experimental validation via enzyme inhibition assays (IC₅₀) corroborates computational findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

